[7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](morpholino)methanone
Description
This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold fused with a triazole and pyrimidine ring. Key structural features include:
- 7-(2-Chlorophenyl): A halogenated aromatic substituent at position 7, which may enhance lipophilicity and influence receptor binding.
- Morpholino methanone at position 6: A morpholine-derived carbonyl group, likely improving solubility and pharmacokinetic properties .
Triazolopyrimidines are pharmacologically versatile, with reported activities including anticancer, antimicrobial, and enzyme inhibition .
Properties
IUPAC Name |
[7-(2-chlorophenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-11-15(17(25)23-7-9-26-10-8-23)16(13-5-3-4-6-14(13)19)24-18(20-11)21-12(2)22-24/h3-6,16H,7-10H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVZNYONTIPNEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C)N1)C3=CC=CC=C3Cl)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.
Attachment of the Morpholino Group: The morpholino group is attached via a nucleophilic substitution reaction, typically using morpholine as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights structural variations and their implications:
Key Observations:
Morpholino Methanone: Unlike esters (e.g., 6-COOEt in ) or thioethers (e.g., ), the morpholino group enhances solubility and may reduce cytotoxicity by avoiding reactive metabolites.
Methyl Groups : The 2,5-dimethyl substituents in the target compound likely improve metabolic stability compared to unsubstituted analogs (e.g., ).
Biological Activity
The compound 7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone represents a class of heterocyclic compounds that have garnered interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure featuring a triazolo-pyrimidine core substituted with a morpholino group and a chlorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 305.79 g/mol.
Biological Activity Overview
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrimidine have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, studies have demonstrated that compounds containing the triazolo-pyrimidine framework exhibit strong antibacterial activity against Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 8 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
| Compound C | Bacillus subtilis | 16 μg/mL |
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been reported that similar triazole derivatives can inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease mechanisms . The inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's.
3. Anticancer Properties
Preliminary studies suggest that compounds with the triazolo-pyrimidine structure may possess anticancer properties. For example, derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .
4. Anti-inflammatory Effects
Compounds similar to 7-(2-Chlorophenyl)-2,5-dimethyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone have also shown potential in reducing inflammation. This activity is often assessed through in vitro assays measuring the inhibition of pro-inflammatory cytokines .
Case Studies
Several case studies highlight the biological activities associated with related compounds:
- Case Study 1: A study on a series of triazole derivatives demonstrated significant antibacterial activity against multi-drug resistant strains of E. coli, with MIC values as low as 4 μg/mL for the most potent derivative.
- Case Study 2: Research focusing on enzyme inhibition revealed that certain derivatives effectively inhibited AChE with IC50 values in the low micromolar range, indicating potential for therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
